2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine
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Overview
Description
2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine is a chemical compound with the molecular formula C12H11NO3S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine typically involves the reaction of 3-methylsulfonylphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The hydroxyl and sulfonyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a methylsulfonyl group.
2-Hydroxy-5-chloropyridine: Contains a chlorine atom instead of a methylsulfonyl group.
Uniqueness
2-Hydroxy-5-(3-methylsulfonylphenyl)pyridine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
5-(3-methylsulfonylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)11-4-2-3-9(7-11)10-5-6-12(14)13-8-10/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCAZMVRMWJQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683113 |
Source
|
Record name | 5-[3-(Methanesulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198416-58-8 |
Source
|
Record name | 5-[3-(Methanesulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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